molecular formula C18H11N3OS3 B3016865 2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile CAS No. 868146-16-1

2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile

Cat. No.: B3016865
CAS No.: 868146-16-1
M. Wt: 381.49
InChI Key: IHNXVNBKSITPCU-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile is a complex organic compound featuring benzothiazole rings. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzothiazole derivatives with appropriate nitrile and sulfanyl compounds under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Uniqueness

2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual benzothiazole rings and nitrile group make it a versatile compound for various applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3OS3/c19-9-11(17-20-12-5-1-3-7-15(12)24-17)14(22)10-23-18-21-13-6-2-4-8-16(13)25-18/h1-8,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNXVNBKSITPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C#N)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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